3,6-dimethyl-2-phenyl-1H-indole
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Overview
Description
3,6-Dimethyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound’s structure consists of an indole core substituted with methyl groups at positions 3 and 6, and a phenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, the reaction of 3,6-dimethylphenylhydrazine with acetophenone under acidic conditions can yield the desired indole derivative.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
3,6-Dimethyl-2-phenyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position, but without the methyl substitutions.
3-Methylindole: An indole derivative with a methyl group at the 3-position.
6-Methylindole: An indole derivative with a methyl group at the 6-position.
Uniqueness: 3,6-Dimethyl-2-phenyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and a phenyl group can enhance its stability and interaction with biological targets .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,6-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-9-14-12(2)16(17-15(14)10-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
InChI Key |
RJGLHORSTFYBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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